N-(2-(Hydroxy(oxido)amino)-4-((trifluoromethyl)thio)phenyl)acetamide
Description
N-(2-(Hydroxy(oxido)amino)-4-((trifluoromethyl)thio)phenyl)acetamide is a complex organic compound characterized by the presence of a trifluoromethylthio group, a hydroxy(oxido)amino group, and an acetamide moiety
Properties
IUPAC Name |
N-[2-nitro-4-(trifluoromethylsulfanyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O3S/c1-5(15)13-7-3-2-6(18-9(10,11)12)4-8(7)14(16)17/h2-4H,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZOIBJTHOOCDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)SC(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of aromatic compounds, which can be achieved using trifluoromethyl sulfonyl chloride (CF3SO2Cl) in the presence of a radical initiator . The hydroxy(oxido)amino group can be introduced through nitration followed by reduction and oxidation reactions. The final step involves the acylation of the amino group with acetic anhydride under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the radical trifluoromethylation step and automated systems for the subsequent nitration, reduction, and acylation steps. The use of high-throughput screening methods can also help in optimizing reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-(Hydroxy(oxido)amino)-4-((trifluoromethyl)thio)phenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy(oxido)amino group can be further oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group under mild conditions.
Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives, as well as various substituted derivatives depending on the nucleophile used in the substitution reactions .
Scientific Research Applications
N-(2-(Hydroxy(oxido)amino)-4-((trifluoromethyl)thio)phenyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique functional groups make it a valuable tool for studying enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of N-(2-(Hydroxy(oxido)amino)-4-((trifluoromethyl)thio)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy(oxido)amino group can form hydrogen bonds with target proteins, while the trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(Hydroxyamino)-4-((trifluoromethyl)thio)phenyl)acetamide
- N-(2-(Amino)-4-((trifluoromethyl)thio)phenyl)acetamide
- N-(2-(Hydroxy(oxido)amino)-4-(methylthio)phenyl)acetamide
Uniqueness
N-(2-(Hydroxy(oxido)amino)-4-((trifluoromethyl)thio)phenyl)acetamide is unique due to the presence of both the hydroxy(oxido)amino and trifluoromethylthio groups. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and enhanced biological activity, making it a valuable compound for various applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
